Cas no 16154-70-4 (Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate)

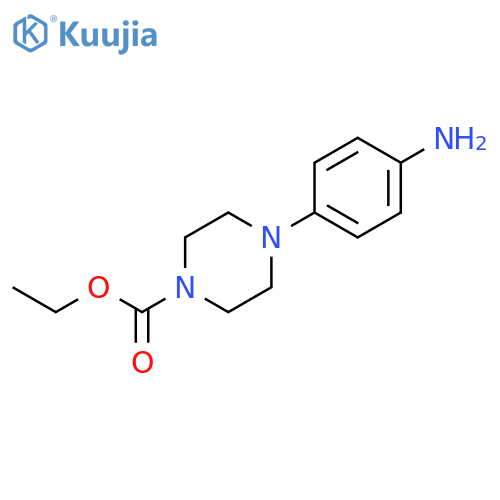

16154-70-4 structure

商品名:Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

- Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

- 4-(4-aminophenyl)-1-piperazinecarboxylic acid ethyl ester

- 4-(4-aminophenyl)-piperazine-1-carboxylic acid ethyl ester

- J-520926

- MFCD11848963

- DTXSID10653889

- DA-33999

- 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester

- AKOS005069977

- 1X-0601

- 16154-70-4

- YMOGSBUAJSYWPC-UHFFFAOYSA-N

- CS-0361542

- SCHEMBL2581059

-

- MDL: MFCD11848963

- インチ: InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3

- InChIKey: YMOGSBUAJSYWPC-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N

計算された属性

- せいみつぶんしりょう: 249.14800

- どういたいしつりょう: 249.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- PSA: 58.80000

- LogP: 2.13140

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate セキュリティ情報

- 危険レベル:IRRITANT

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR32500-1g |

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |

16154-70-4 | 95% | 1g |

£370.00 | 2025-02-20 | |

| Apollo Scientific | OR32500-500mg |

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |

16154-70-4 | 95% | 500mg |

£231.00 | 2025-02-20 | |

| A2B Chem LLC | AA87523-25g |

1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester |

16154-70-4 | >95% | 25g |

$7240.00 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-300589-1 mg |

Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, |

16154-70-4 | 1mg |

¥519.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-300589A-5 mg |

Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, |

16154-70-4 | 5mg |

¥587.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-300589A-5mg |

Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, |

16154-70-4 | 5mg |

¥587.00 | 2023-09-05 | ||

| A2B Chem LLC | AA87523-5g |

1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester |

16154-70-4 | >95% | 5g |

$1919.00 | 2024-04-20 | |

| A2B Chem LLC | AA87523-1mg |

1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester |

16154-70-4 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AA87523-5mg |

1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester |

16154-70-4 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AA87523-1g |

1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester |

16154-70-4 | >95% | 1g |

$540.00 | 2024-04-20 |

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

16154-70-4 (Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate) 関連製品

- 77278-63-8(tert-Butyl 4-Phenylpiperazine-1-carboxylate)

- 61549-49-3(9-Decenenitrile)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16154-70-4)Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):284.0